![molecular formula C9H10O4 B13711431 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoquinone, characterized by the presence of two hydroxyl groups and a propyl group attached to the quinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone typically involves the oxidation of 2,5-dihydroxy-3-propylphenol. One common method includes the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Secondary amines, thiols under mild acidic or basic conditions.
Major Products
Oxidation: Higher quinone derivatives.
Reduction: Corresponding hydroquinone.
Substitution: 2,5-diamino and 2,5-dithioether derivatives.
Applications De Recherche Scientifique
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in biological redox reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, polymers, and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes involved in oxidative stress responses and redox signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Lacks the propyl group, making it less hydrophobic.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A more potent oxidizing agent with different reactivity.
2,5-Dihydroxy-1,4-benzoquinone potassium salt: Used in potassium-ion batteries due to its high coulombic efficiency .
Uniqueness
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone is unique due to the presence of the propyl group, which enhances its hydrophobicity and alters its reactivity compared to other benzoquinone derivatives. This structural modification can lead to different biological activities and industrial applications .
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
2,5-dihydroxy-3-propylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h4,10,13H,2-3H2,1H3 |
Clé InChI |
HNLUOCXHVFBXDH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=O)C=C(C1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


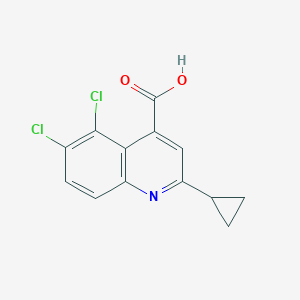
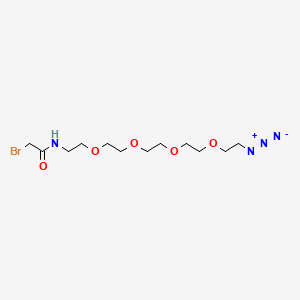


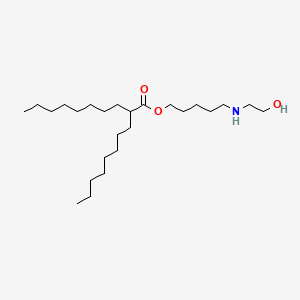

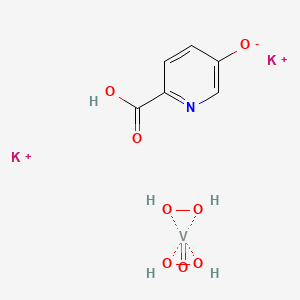
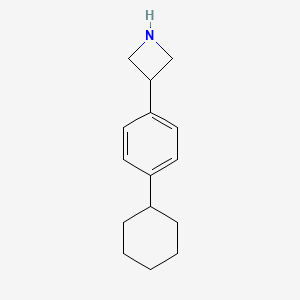




![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)

